3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
Description
3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a quinoline-based compound featuring distinct substitutions:
- Position 4: A pyrrolidin-1-yl group, a five-membered saturated ring with basicity that may influence solubility and receptor binding.
- Position 6: A methoxy group, enhancing lipophilicity and modulating electronic effects on the quinoline core.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-15-9-10-18-17(13-15)20(22-11-5-6-12-22)19(14-21-18)26(23,24)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYEFAAFXKTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For instance, the benzenesulfonyl group can be introduced via sulfonylation reactions, while the methoxy group can be added through methylation reactions. The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions involving pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 and 4
BB90881 (3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline)
- Differences :
- Position 3 : 4-Ethylbenzenesulfonyl vs. benzenesulfonyl. The ethyl group increases hydrophobicity and steric bulk.
- Position 4 : 4-Methylpiperidin-1-yl (six-membered ring) vs. pyrrolidin-1-yl (five-membered ring). Piperidine’s larger ring size and methyl substitution may alter conformational flexibility and basicity .
- Molecular Weight : 424.56 g/mol (vs. ~435–494 g/mol for other analogs).
- Implications : Piperidine’s increased basicity could enhance solubility in acidic environments, while the ethyl group may improve membrane permeability.
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
- Differences: Position 6: Chloro substituent replaces methoxy, increasing electron-withdrawing effects and lipophilicity.
- Molecular Weight : 494.0 g/mol.
- Implications : The chloro group may enhance metabolic stability, while the piperazine moiety is common in receptor-targeted drugs (e.g., serotonin or dopamine modulators).
Core Structure Variations
TRK Kinase Inhibitors (Pyrazolo[1,5-a]pyrimidine Derivatives)
- Example : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine.
- Differences: A pyrazolo-pyrimidine core replaces quinoline, but retains pyrrolidinyl and aryl groups. These compounds target TRK kinases, suggesting that the pyrrolidinyl group in the quinoline analog may also play a role in kinase binding .
Quinazoline Derivatives (e.g., [18F]IV)
- Example: (R)-7-(2-[18F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline.
- Differences: Quinazoline core (two nitrogen atoms) vs. quinoline (one nitrogen).
Structural and Functional Data Table
Research Trends and Implications
- Pyrrolidine vs.
- Substituent Effects : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) influence electronic properties and metabolic pathways. Ethyl or aryl sulfonyl groups modulate steric and hydrophobic interactions .
- Kinase Inhibitor Design: The prevalence of pyrrolidinyl and sulfonyl groups in TRK inhibitors () and quinoline/quinazoline derivatives () highlights their utility in drug discovery.
Biological Activity
3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative that has garnered attention due to its potential biological activities. This compound's structure suggests various mechanisms of action, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its molecular weight is approximately 344.43 g/mol. The presence of the benzenesulfonyl group and the pyrrolidine moiety may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various quinoline derivatives, including those with a pyrrolidine component, which were evaluated for their antibacterial and antifungal activities. The results demonstrated that certain derivatives showed promising inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 20 |
| B | Escherichia coli | 18 |
| C | Pseudomonas aeruginosa | 15 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. A notable case involved the evaluation of several quinoline compounds against various cancer cell lines, including breast and colon cancer cells. The compound this compound was found to inhibit cell proliferation significantly at low micromolar concentrations .
Case Study: In Vitro Evaluation
In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis through a mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest and subsequent apoptosis .
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes linked to cancer progression and inflammation. Quinoline derivatives have been shown to inhibit sirtuins, which are involved in cellular regulation and longevity . Additionally, they may act as inhibitors of cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Studies suggest that modifications on the pyrrolidine ring or the sulfonyl group can enhance biological activity. For instance, substituents on the benzenesulfonyl moiety have been linked to increased potency against specific targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on pyrrolidine | Increased potency against cancer cells |
| Fluoro group on benzenesulfonyl | Enhanced antibacterial activity |
Q & A
Q. What are the typical synthetic routes for preparing 3-(benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline?
The synthesis involves multi-step reactions, often starting with functionalized quinoline cores. Key steps include:
- Condensation : Formation of the quinoline backbone via Skraup or Friedländer reactions, with methoxy and pyrrolidine groups introduced through nucleophilic substitution or Buchwald-Hartwig amination .
- Sulfonylation : Benzenesulfonyl groups are introduced via sulfonyl chloride coupling under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization (e.g., ethanol) is used to isolate the final product .
Reference methodologies: Optimize solvent systems (e.g., DMSO or methanol) and catalysts (e.g., Pd-based) for improved yields .
Q. What characterization techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
- HPLC : Assess purity (>95%) for biological assays .
Q. What are the known biological activities of quinoline derivatives with benzenesulfonyl and pyrrolidine groups?
Such compounds are investigated for:
- Enzyme Inhibition : Kinase or protease inhibition via sulfonamide interactions with catalytic sites .
- Anticancer Activity : Cytotoxicity assays (e.g., MTT on cancer cell lines) linked to quinoline’s DNA intercalation potential .
- Biochemical Probes : Fluorescence-based zinc sensing (e.g., analogs in ).
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the sulfonylation step?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance sulfonyl chloride reactivity .
- Catalyst Selection : Use Pd(OAc)₂ or CuI for coupling inert aryl groups .
- Temperature Control : Reflux in acetic acid (110–120°C) improves kinetics without decomposition .
Data contradiction note: Yields vary with substituent steric effects; bulkier groups may require longer reaction times .
Q. What strategies are used to resolve contradictory spectral data (e.g., NMR shifts) for quinoline derivatives?
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous signals .
- Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)₃) to simplify overlapping peaks .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with modified benzenesulfonyl (e.g., nitro, amino) or pyrrolidine (e.g., spirocyclic) groups .
- Biological Testing : Screen against target enzymes (e.g., tyrosine kinases) using IC₅₀ assays .
- Molecular Docking : Map binding interactions (software: AutoDock) to rationalize activity trends .
Q. What challenges arise in scaling up synthesis for in vivo studies?
- Purification at Scale : Replace column chromatography with recrystallization or centrifugal partitioning .
- Toxicity Profiling : Conduct acute toxicity assays (e.g., rodent TDLo studies) to establish safe dosing ranges .
- Isotopic Labeling : Incorporate ¹⁸F or ¹⁴C for pharmacokinetic tracking via radiosynthesis protocols .
Q. How can data reproducibility issues in biological assays be mitigated?
- Standardized Protocols : Use validated cell lines (e.g., NCI-60) and control compounds (e.g., doxorubicin) .
- Batch Analysis : Characterize compound stability (e.g., HPLC) before each assay .
- Blinded Studies : Minimize bias in data interpretation .
Methodological Notes
- Synthetic References : Multi-step routes from ; catalytic systems from .
- Analytical Tools : HRMS/NMR protocols in ; crystallography in .
- Biological Testing : Assay designs from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
